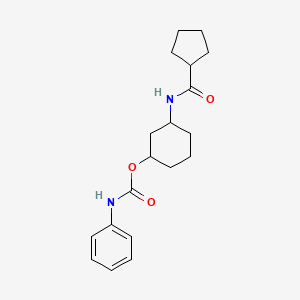

3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. CX-4945 is a promising drug candidate that has shown potential in the treatment of various cancers and other diseases.

Scientific Research Applications

Fatty Acid Amide Hydrolase Inhibitors

Alkylcarbamic acid biphenyl-3-yl esters, a class of compounds related to 3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate, have been identified as inhibitors of fatty acid amide hydrolase (FAAH). These compounds, including URB597, exhibit analgesic, anxiolytic-like, and antidepressant-like properties in animal models. Structural modifications to these compounds have shown significant potency improvements, indicating the importance of shape complementarity and hydrogen bonds for highly potent inhibitors (Mor et al., 2008).

Synthesis and Characterization of Derivatives

The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been conducted, with a focus on different aryl substituents. These compounds were analyzed using various spectroscopic methods, and their molecular structures were elucidated, which can contribute to the understanding of their chemical and biological properties (Özer et al., 2009).

Application in Chromatography

Cyclohexylcarbamates of cellulose and amylose have been prepared and evaluated as potential chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). These CSPs demonstrated high resolving abilities for enantiomers, comparable to popular CSPs, and could be used due to their solubility in chloroform and ability to exhibit chiral discrimination (Kubota et al., 2000).

Catalytic Activity in Chemical Reactions

New iron(II) and cobalt(II) phthalocyanine complexes have been synthesized and used as catalysts for the oxidation of cyclohexene. These complexes showed selective oxidation properties and could potentially be applied in various chemical processes (Saka et al., 2013).

Fluorescence Enhancement Studies

Glibenclamide, a molecule structurally similar to this compound, has been studied for its ability to enhance the fluorescence intensity of erbium ions. This research has implications for developing sensitive fluorimetric probes and detectors in high-performance liquid chromatography (Faridbod et al., 2009).

Synthesis of Analogs and Derivatives

Research has been conducted on the synthesis of various analogs and derivatives of compounds related to this compound. These studies provide insights into the stereochemistry, reaction mechanisms, and potential applications of these compounds in different fields (Allan et al., 1979).

properties

IUPAC Name |

[3-(cyclopentanecarbonylamino)cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c22-18(14-7-4-5-8-14)20-16-11-6-12-17(13-16)24-19(23)21-15-9-2-1-3-10-15/h1-3,9-10,14,16-17H,4-8,11-13H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVWUMQFIJHAHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-oxo-4-[5-(2-oxo-1,3-oxazolidin-3-yl)-3,4-dihydro-1H-isoquinolin-2-yl]but-2-enoate](/img/structure/B2443124.png)

![N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2443125.png)

![{3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2443128.png)

![2-(2-{[2-(Methoxycarbonyl)-3-thienyl]amino}-2-oxoethyl)benzenecarboxylic acid](/img/structure/B2443130.png)

![1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2443131.png)

![N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2443138.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide](/img/structure/B2443140.png)